molecular formula C7H19NOSi B101185 1-Propanamine, 3-(ethoxydimethylsilyl)- CAS No. 18306-79-1

1-Propanamine, 3-(ethoxydimethylsilyl)-

Cat. No.: B101185
CAS No.: 18306-79-1
M. Wt: 161.32 g/mol
InChI Key: GLISOBUNKGBQCL-UHFFFAOYSA-N
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Description

1-Propanamine, 3-(ethoxydimethylsilyl)-, also known as 3-(ethoxydimethylsilyl)propan-1-amine, is a chemical compound with the molecular formula C7H19NOSi. It is a colorless to light yellow clear liquid that is commonly used as a silane coupling agent. This compound is particularly valued for its ability to modify surfaces, such as glass substrates, polymers, and nanoparticles, through amino silanization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propanamine, 3-(ethoxydimethylsilyl)- can be synthesized through the reaction of 3-chloropropyltriethoxysilane with dimethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent moisture and air from interfering with the reaction. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 1-Propanamine, 3-(ethoxydimethylsilyl)- involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, 3-(ethoxydimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Propanamine, 3-(ethoxydimethylsilyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propanamine, 3-(ethoxydimethylsilyl)- involves its ability to form covalent bonds with various substrates through its amino and ethoxy groups. The amino group can react with functional groups on the substrate, while the ethoxy group can undergo hydrolysis to form silanol groups, which further react with the substrate. This dual reactivity allows for strong adhesion and modification of surfaces .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloropropyl)triethoxysilane
  • 3-(Aminopropyl)triethoxysilane
  • 3-(Methoxydimethylsilyl)propan-1-amine

Uniqueness

1-Propanamine, 3-(ethoxydimethylsilyl)- is unique due to its specific combination of ethoxy and dimethylsilyl groups, which provide distinct reactivity and versatility in surface modification applications. Compared to similar compounds, it offers a balanced reactivity profile that makes it suitable for a wide range of applications in different fields .

Properties

IUPAC Name

3-[ethoxy(dimethyl)silyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19NOSi/c1-4-9-10(2,3)7-5-6-8/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLISOBUNKGBQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066361
Record name 1-Propanamine, 3-(ethoxydimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18306-79-1
Record name (3-Aminopropyl)dimethylethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18306-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, 3-(ethoxydimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018306791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3-(ethoxydimethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanamine, 3-(ethoxydimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into the same reactor as used in Example 1, 54.7 parts of allylamine, 1.0 part of phenothiazine and 0.0005 part as platinum atom of the same platinum complex as in Example 1 were charged, 100 parts of dimethylethoxysilane were added at 50° C. through the dropping funnel over 20 minutes, and the reaction was completed by elevating the temperature to 125° C. over 4 hours. After cooling, 5.5 parts of ethanol were added, and distillation was carried out to give 87.8 parts of γ-aminopropyldimethylethoxysilane boiling at 75° to 77° C./18 Torr. This corresponded to 55% yield based on the theoretical amount.
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